4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine
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Overview
Description
4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorophenoxy and trifluoromethylphenoxy groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorophenol with 4-methylpiperidine in the presence of a base to form 4-(4-chlorophenoxy)-4-methylpiperidine. This intermediate is then reacted with 2-(trifluoromethyl)phenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and trifluoromethylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with opioid receptors to produce analgesic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-3-(trifluoromethyl)phenoxy]piperidine: Similar structure but with a fluorine atom instead of chlorine.
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Similar core structure with different functional groups.
Uniqueness
4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine is unique due to the combination of chlorophenoxy and trifluoromethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H23ClF3NO2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C21H23ClF3NO2/c1-20(28-17-8-6-16(22)7-9-17)10-12-26(13-11-20)14-15-27-19-5-3-2-4-18(19)21(23,24)25/h2-9H,10-15H2,1H3 |
InChI Key |
MLQFCCRYUWOUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCOC2=CC=CC=C2C(F)(F)F)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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